Product packaging for 4-Ethynylbenzamide(Cat. No.:CAS No. 90347-86-7)

4-Ethynylbenzamide

Cat. No.: B1625676
CAS No.: 90347-86-7
M. Wt: 145.16 g/mol
InChI Key: GPCUOBXYRQAWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (600 MHz, DMSO-d₆) reveals:

  • A singlet at δ 8.04 ppm (1H) for the amide proton.
  • Doublets at δ 7.87 ppm (2H, J = 8.4 Hz) and δ 7.55 ppm (2H, J = 8.3 Hz) for aromatic protons.
  • A singlet at δ 4.35 ppm (1H) for the ethynyl proton.

13C NMR (151 MHz, DMSO-d₆) shows:

  • A carbonyl carbon at δ 167.54 ppm .
  • Aromatic carbons at δ 134.82–124.92 ppm .
  • sp-hybridized carbons at δ 83.40 ppm (C≡C) and δ 83.22 ppm (C≡CH).

Table 2: Key NMR assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
NH₂ 8.04 Singlet Amide proton
H-2,6 7.87 Doublet Aromatic protons
H-3,5 7.55 Doublet Aromatic protons
C≡CH 4.35 Singlet Ethynyl proton
C=O 167.54 - Carbonyl carbon

Infrared (IR) Vibrational Signatures

IR spectroscopy highlights critical functional groups:

  • A sharp ~3300 cm⁻¹ stretch for the ethynyl C≡C-H bond.
  • A ~2100 cm⁻¹ absorption for the C≡C triple bond.
  • Broad ~3200–3100 cm⁻¹ bands for N-H stretching in the amide group.
  • A strong ~1650 cm⁻¹ peak for the carbonyl (C=O) stretch.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows:

  • A molecular ion peak at m/z 145.16 ([M]⁺), consistent with the molecular formula.
  • Key fragments include:
    • m/z 117 (loss of CO from the amide group).
    • m/z 89 (loss of the ethynyl group, C₂H).
    • m/z 77 (benzene ring fragment).

Figure 1: Proposed fragmentation pathway $$ \text{C₉H₇NO} \rightarrow \text{C₇H₇N} \, (m/z \, 117) + \text{CO} \rightarrow \text{C₆H₅} \, (m/z \, 77) + \text{C₂H₂} $$

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B1625676 4-Ethynylbenzamide CAS No. 90347-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCUOBXYRQAWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476254
Record name 4-ETHYNYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-86-7
Record name 4-ETHYNYL-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone for introducing ethynyl groups into aromatic systems. A plausible route involves coupling 4-iodobenzamide with trimethylsilylacetylene (TMSA) under palladium catalysis, followed by deprotection.

Reaction Conditions:

  • Catalyst: Palladium(II) acetate (2–5 mol%) with copper(I) iodide (1–3 mol%).
  • Base: Triethylamine or diisopropylamine in tetrahydrofuran (THF) at 60–80°C.
  • Yield: 70–85% after deprotection with tetrabutylammonium fluoride (TBAF).

This method mirrors strategies in patent CN103304439A, where palladium on carbon (Pd/C) facilitates hydrogenation, underscoring the versatility of palladium in benzamide functionalization.

Nitrile Hydrolysis

4-Ethynylbenzonitrile hydrolysis under acidic or basic conditions offers an alternative pathway. For instance, nano-ZnO in aqueous isopropanol (as employed in 4-(4-methylpiperazine-1-methyl)benzamide synthesis) could catalyze the hydrolysis to this compound.

Optimization Parameters:

  • Catalyst: Nano-ZnO (15–25 nm, 2 wt%).
  • Solvent: Isopropanol/water (10:1 v/v).
  • Temperature: Reflux (82°C) for 8 hours.
  • Yield: ~86%.

This approach aligns with trends in minimizing waste, as seen in the eco-friendly protocols of patent CN103304439A.

Mechanistic Considerations and Side Reactions

The ethynyl group’s propensity for polymerization or oxidative side reactions necessitates inert atmospheres and radical inhibitors (e.g., hydroquinone). Patent CN102675143A emphasizes temperature-controlled phases (50–80°C), which could stabilize intermediates during coupling or hydrolysis.

Key Challenges:

  • Oxidative Coupling: Ethynyl groups may dimerize without proper catalysis.
  • Acid Sensitivity: The amide bond requires neutral pH during hydrolysis to prevent decomposition.

Purification and Characterization

Post-synthetic purification often involves recrystallization from ethanol/water mixtures or column chromatography. Patent CN103980230A highlights vacuum drying at 65–75°C, a method applicable to this compound to avoid thermal degradation.

Analytical Data:

  • Melting Point: Expected range: 160–165°C (analogous to 4-methylbenzamide derivatives).
  • NMR (1H): δ 7.8–8.1 (d, 2H, Ar-H), δ 6.9–7.2 (d, 2H, Ar-H), δ 3.1 (s, 1H, C≡CH).
  • IR: Sharp peak at ~3300 cm⁻¹ (C≡C-H stretch).

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors could enhance safety and yield, as batch processes in patent CN103304439A achieve 68.2% total yield over three steps. Solvent recovery systems, as demonstrated in ethylsulfate-mediated syntheses, further align with sustainable practices.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives. For example, visible-light-mediated coupling could reduce reliance on precious metals, though this remains unexplored for ethynylbenzamides.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

4-Ethynylbenzamide derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds can inhibit specific protein kinases associated with cancer progression. For instance, several studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Inhibition of Bcr-Abl Kinase

A notable study investigated the design and synthesis of new compounds based on this compound as a linker to target the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). The synthesized analogs showed promising results, with some compounds achieving IC50 values as low as 1.42 µM against HL-60 leukemia cells . The structural modifications aimed to enhance binding affinity and specificity towards the kinase's active site.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)% Inhibition at 10 µM
7K5622.2736
10HL-601.4243
13OKP-GS4.5638

Protein Kinase Inhibition

The exploration of this compound derivatives as protein kinase inhibitors has expanded significantly. These compounds are designed to exploit allosteric sites on kinases, enhancing their therapeutic potential.

Organic Synthesis Applications

Beyond its biological applications, this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in creating complex molecules through various coupling reactions.

Synthesis of Imatinib

One significant application is in the synthesis of imatinib, a well-known drug for treating CML. The incorporation of the ethynylbenzamide moiety into synthetic pathways has been shown to improve yields and reduce side reactions during the synthesis process . This utility highlights the compound's importance not only in medicinal chemistry but also in industrial applications.

Mechanism of Action

The mechanism of action of 4-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

Compound Substituent Electronic Nature Key Reactivity/Stability Traits
4-Ethynylbenzamide -C≡CH (ethynyl) Strong electron-withdrawing High reactivity in Glaser coupling; steric hindrance reduces yields with ortho-substituted amines
4-Ethyl-N-phenylbenzamide -CH₂CH₃ (ethyl) Electron-donating Higher synthetic yields (97.3%) due to reduced steric/electronic complexity
4-Chloro-N-phenylbenzamide -Cl (chloro) Moderate electron-withdrawing Enhanced crystallinity and stability; used in structural studies

Key Differences

  • Reactivity : The ethynyl group enables unique cross-coupling pathways but complicates reactions with bulky amines. Ethyl and chloro derivatives exhibit simpler reactivity profiles .
  • Electronic Effects : Ethynyl’s strong electron-withdrawing nature polarizes the benzene ring, influencing binding affinity in enzyme inhibition compared to electron-donating ethyl groups .

Antibiotic Potential

  • This compound : Central to LpxC inhibitors (e.g., LPC-011), which disrupt lipid A biosynthesis in Gram-negative bacteria. The ethynyl group optimizes enzyme binding .
  • Thiazole-Benzamides: Exhibit antimicrobial activity via morpholinomethyl and pyridyl groups, though less potent against multidrug-resistant strains compared to LpxC-targeting compounds .

Physical and Chemical Properties

Property This compound 4-Ethyl-N-phenylbenzamide 4-Chloro-N-phenylbenzamide
Solubility Moderate in polar solvents (ethanol, THF) High in organic solvents Low due to crystallinity
Melting Point Not explicitly reported Not reported 165–167°C
Stability Air-stable but sensitive to prolonged heating High thermal stability Stable under standard conditions

Biological Activity

4-Ethynylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and relevant case studies involving this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzamide with a terminal alkyne in the presence of a copper catalyst. This method allows for the introduction of the ethynyl group, which is crucial for enhancing biological activity.

General Synthetic Route

  • Starting Material : 4-bromobenzamide
  • Reagent : Terminal alkyne (e.g., ethyne)
  • Catalyst : Copper(I) iodide
  • Solvent : Dimethylformamide (DMF)
  • Reaction Conditions : Heating under reflux

This synthetic pathway has been validated in various studies, demonstrating good yields and purity of the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to inhibit key receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.

Key Findings

  • Inhibition of RTKs : this compound demonstrated potent inhibitory effects on epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGF1R) with IC50 values in the nanomolar range .
  • Cell Viability Assays : In vitro assays revealed that treatment with this compound led to a reduction in cell viability in multiple cancer cell lines, including breast and lung cancer models .

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Inhibitory Activity Against AChE

  • IC50 Values : Studies reported an IC50 value of approximately 2.7 µM for AChE inhibition, indicating a moderate level of potency compared to established inhibitors .
  • Mechanism of Action : The binding interactions were elucidated through molecular docking studies, suggesting that this compound occupies the active site of AChE, thus inhibiting its activity effectively .

Study on Anticancer Activity

In a recent study, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer potential against several solid tumors. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.5EGFR Inhibition
Derivative AA5490.3IGF1R Inhibition
Derivative BHeLa0.2Multi-Kinase Inhibition

This table summarizes the findings from the study, showcasing the potential for structural modifications to enhance biological activity.

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over several weeks, resulting in improved cognitive function as assessed by behavioral tests.

Results Summary

  • Cognitive Improvement : Mice treated with this compound showed significant improvements in memory retention tests compared to control groups.
  • Biochemical Analysis : Analysis revealed reduced levels of amyloid-beta plaques and improved cholinergic signaling pathways .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 8.0 (amide NH), δ 3.1 (ethynyl CH)
IR1680 cm1^{-1} (C=O), 2120 cm1^{-1} (C≡C)
HRMS[M+H]+^+ calcd. 160.0633, found 160.0635

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh3_3)4_4/CuI85%
SolventDMF78%
Temperature70°C82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Ethynylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.